Methoxydienone

Catalog No.
S1551538
CAS No.
2322-77-2
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxydienone

CAS Number

2322-77-2

Product Name

Methoxydienone

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1

InChI Key

PQMRKLSVUBRLLQ-XSYGEPLQSA-N

SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC

Synonyms

13-Ethyl-3-methoxy-gona-2,5(10)-diene-17-one; Tren; Trena; Methoxygonadiene; Levonorgestrel Impurity R (EP)

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC

Limited Scope:

While Methoxydienone has been investigated in scientific research, it is crucial to understand that its use is not widespread and there is limited high-quality evidence supporting its efficacy or safety for any specific condition. Additionally, its use is restricted due to its classification as an anabolic steroid.

Potential Areas of Research:

Despite the limitations, some studies have explored the potential of Methoxydienone in the following areas:

  • Muscle wasting

    Some research has investigated the potential of Methoxydienone to treat muscle wasting in conditions like HIV/AIDS and cancer. However, the quality of evidence from these studies is poor, and more research is needed to determine its effectiveness and safety. Source: National Institutes of Health: )

  • Bone health

    A few studies have examined the effects of Methoxydienone on bone health, but the results are inconclusive and further research is necessary. Source: National Institutes of Health: )

Important Considerations:

It is essential to remember that Methoxydienone is a controlled substance with significant potential for serious side effects, including:

  • Liver damage
  • Increased risk of heart disease
  • Mood swings and aggression
  • Stunted growth in adolescents
  • Increased risk of blood clots

Methoxydienone is a synthetic anabolic steroid, chemically classified as a 17α-alkylated derivative of testosterone. Its chemical formula is C20H28O2, and it features a methoxy group that enhances its anabolic properties. Methoxydienone is primarily recognized for its potential to promote muscle growth and improve athletic performance, although such uses are often controversial and regulated due to safety concerns. In the body, it is metabolized into testosterone and other sex hormones, contributing to its anabolic effects .

The exact mechanism of action of methoxydienone is not fully understood but is likely similar to other AAS. It may bind to androgen receptors in muscle tissue, promoting protein synthesis and muscle growth []. Additionally, the presence of the methoxy group might influence its progestational activity, but more research is needed to confirm this [].

  • Due to its structural similarity to other AAS, methoxydienone is likely to share similar risks, including [, ]:
    • Liver damage
    • Increased risk of cardiovascular diseases
    • Mood swings and aggression
    • Stunted growth in adolescents
    • Virilization (development of male characteristics) in women
    • Gynecomastia (breast development) in men
  • Methoxydienone is not approved for human use and may be sold illegally as a designer steroid [].
Typical of steroid compounds. Key reactions include:

  • Reduction Reactions: Methoxydienone can be reduced to form various derivatives, altering its biological activity.
  • Methoxylation: The introduction of methoxy groups can modify the compound's solubility and reactivity, impacting its pharmacological properties .
  • Synthesis of Derivatives: It serves as a precursor in the synthesis of other steroidal compounds, such as levonorgestrel, through reactions with alkynyllithium ammine complexes .

Methoxydienone exhibits significant biological activity primarily as an anabolic agent. Its conversion to testosterone enables it to exert effects such as:

  • Muscle Growth: Promotes protein synthesis and muscle hypertrophy.
  • Fat Loss: Enhances metabolic processes that may lead to reduced fat accumulation.
  • Increased Strength: Improves physical performance and endurance in athletic contexts.

The synthesis of methoxydienone can be achieved through several methods:

  • Chemical Synthesis: Involves multiple steps including alkylation and oxidation processes to introduce the methoxy group.
  • Biotransformation: Utilizes microbial or enzymatic processes to convert precursor steroids into methoxydienone.
  • Precursor Reaction: As noted in patents, methoxydienone can be utilized as a starting material for synthesizing other steroids like levonorgestrel through specific reactions with alkynyllithium compounds .

Methoxydienone has applications in various fields:

  • Pharmaceuticals: Used in the development of anabolic steroids for therapeutic purposes.
  • Sports Supplements: Though illegal in many jurisdictions, it has been marketed for enhancing athletic performance.
  • Research: Studied for its effects on muscle metabolism and hormonal regulation.

Despite its potential applications, the legality and safety of methoxydienone are significant concerns due to the risk of adverse health effects .

Methoxydienone shares structural and functional similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
TestosteroneC19H28O2Natural hormone; primary male sex hormone
NandroloneC18H26O2Anabolic properties; less androgenic than testosterone
StanozololC21H32N2OKnown for enhancing strength; used in veterinary medicine
OxandroloneC19H28O3Mild anabolic steroid; often used for weight gain

Methoxydienone is unique due to its specific methoxy group addition, which enhances its anabolic properties while potentially reducing androgenic effects compared to testosterone. This structural modification may also influence its metabolic pathways and side effect profile .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White to Off-White Solid

Melting Point

173-177ºC

UNII

12AU99WIMP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

6236-40-4
2322-77-2

Wikipedia

13-ethyl-3-methoxy-gona-2,5(10)diene-17-one

Dates

Modify: 2023-08-15

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